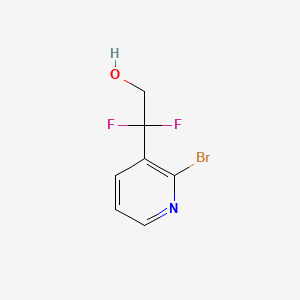
2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol is a fluorinated organic compound that features a bromopyridine moiety and a difluoroethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol typically involves the introduction of the bromopyridine and difluoroethanol functionalities. One common method is the reaction of 2-bromopyridine with a difluoroethanol derivative under specific conditions. For instance, the reaction might involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The difluoroethanol group can be oxidized to form corresponding ketones or reduced to form alkanes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the bromopyridine moiety reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as DMF.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of difluoroketones.
Reduction: Formation of difluoroalkanes.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromopyridine and difluoroethanol groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromopyridin-3-yl)acetic acid: Another bromopyridine derivative with different functional groups.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyridine moieties but different substituents.
Uniqueness
2-(2-Bromopyridin-3-yl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromopyridine and difluoroethanol groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic or steric characteristics .
Properties
Molecular Formula |
C7H6BrF2NO |
|---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
2-(2-bromopyridin-3-yl)-2,2-difluoroethanol |
InChI |
InChI=1S/C7H6BrF2NO/c8-6-5(2-1-3-11-6)7(9,10)4-12/h1-3,12H,4H2 |
InChI Key |
OBRIMQHVHDWINB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















